molecular formula C7H11ClN2O B1382673 5-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride CAS No. 1891129-86-4

5-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride

Cat. No.: B1382673
CAS No.: 1891129-86-4
M. Wt: 174.63 g/mol
InChI Key: KYEYQEHFLYPHSV-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride: is a chemical compound with significant interest in various scientific fields due to its unique structure and properties. This compound features a pyridinone core, which is a versatile scaffold in medicinal chemistry, and an aminomethyl group that can participate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride typically involves the following steps:

    Formation of the Pyridinone Core: The pyridinone core can be synthesized through a cyclization reaction involving a suitable precursor such as a β-keto ester and an amine under acidic or basic conditions.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde and a secondary amine react with the pyridinone core.

    Methylation: The methyl group is introduced through alkylation, typically using methyl iodide or a similar methylating agent.

    Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or oximes.

    Reduction: Reduction reactions can convert the pyridinone core to a dihydropyridine or tetrahydropyridine derivative.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or alkyl halides under basic conditions.

Major Products

    Oxidation: Imine or oxime derivatives.

    Reduction: Dihydropyridine or tetrahydropyridine derivatives.

    Substitution: Various substituted pyridinone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structure allows it to act as a ligand in various biochemical assays.

Medicine

Medically, the compound is investigated for its potential therapeutic properties. The pyridinone core is known for its activity in various pharmacological targets, including enzyme inhibition and receptor modulation.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The aminomethyl group allows for hydrogen bonding and electrostatic interactions, while the pyridinone core can participate in π-π stacking and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Aminomethyl)-2-pyridinone hydrochloride
  • 1-Methyl-2-pyridinone hydrochloride
  • 5-(Aminomethyl)-1,2-dihydropyridin-2-one hydrochloride

Uniqueness

Compared to similar compounds, 5-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride is unique due to the presence of both the aminomethyl and methyl groups, which enhance its reactivity and potential for forming diverse chemical derivatives. This dual functionality makes it a versatile compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

5-(aminomethyl)-1-methylpyridin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.ClH/c1-9-5-6(4-8)2-3-7(9)10;/h2-3,5H,4,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYEYQEHFLYPHSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=CC1=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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